molecular formula C22H29BrN2O B12433400 Fenpiverinium D3 (bromide)

Fenpiverinium D3 (bromide)

Cat. No.: B12433400
M. Wt: 420.4 g/mol
InChI Key: PMAHPMMCPXYARU-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fenpiverinium D3 (bromide) is synthesized by introducing deuterium atoms into the fenpiverinium bromide molecule. The synthesis involves the reaction of fenpiverinium bromide with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

The industrial production of fenpiverinium D3 (bromide) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Fenpiverinium D3 (bromide) undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of fenpiverinium .

Mechanism of Action

Properties

Molecular Formula

C22H29BrN2O

Molecular Weight

420.4 g/mol

IUPAC Name

2,2-diphenyl-4-[1-(trideuteriomethyl)piperidin-1-ium-1-yl]butanamide;bromide

InChI

InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H/i1D3;

InChI Key

PMAHPMMCPXYARU-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-]

Origin of Product

United States

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